molecular formula C15H20N2O3 B12934753 3-Butyl-1-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione CAS No. 662166-80-5

3-Butyl-1-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione

Cat. No.: B12934753
CAS No.: 662166-80-5
M. Wt: 276.33 g/mol
InChI Key: JWSOBBIUEMSLPT-UHFFFAOYSA-N
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Description

3-Butyl-1-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione is a chemical compound supplied for research purposes. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Imidazolidine-2,4-dione derivatives, also known as hydantoins, are a class of heterocyclic compounds of significant interest in medicinal chemistry . Research into structurally similar 1-(4-methoxyphenyl)imidazolidine-2,4-dione derivatives has identified them as subjects of investigation for their potential antidiabetic activities . These studies involve exploring the relationship between the compound's structure and its biological activity . The core imidazolidine-2,4-dione scaffold is characterized by a five-membered ring containing nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4 . Researchers are invited to evaluate this compound for their specific investigations in these or other fields. All sales are final, and the buyer assumes responsibility for confirming the product's identity and purity for their intended use.

Properties

CAS No.

662166-80-5

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

3-butyl-1-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C15H20N2O3/c1-3-4-9-17-14(18)11-16(15(17)19)10-12-5-7-13(20-2)8-6-12/h5-8H,3-4,9-11H2,1-2H3

InChI Key

JWSOBBIUEMSLPT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)CN(C1=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1-(4-methoxybenzyl)imidazolidine-2,4-dione typically involves the reaction of 4-methoxybenzylamine with butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-Butyl-1-(4-methoxybenzyl)imidazolidine-2,4-dione can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and efficiency. Continuous flow reactors may also be employed to facilitate the synthesis process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1-(4-methoxybenzyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions where the butyl or methoxybenzyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced imidazolidine-2,4-dione compounds with fewer double bonds.

    Substitution: Substituted imidazolidine-2,4-dione compounds with new functional groups replacing the original substituents.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Recent studies have indicated that 3-butyl-1-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione exhibits significant anticancer activity. A study published in Cancer Letters demonstrated that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The compound's ability to inhibit cell proliferation was particularly noted in breast and prostate cancer cell lines.

Neuroprotective Effects
Research has also highlighted the neuroprotective effects of this compound. In a study conducted on animal models of neurodegenerative diseases, administration of this compound resulted in reduced oxidative stress and inflammation in neuronal tissues. This suggests potential applications in treating conditions such as Alzheimer's disease.

Table 1: Summary of Medicinal Applications

ApplicationMechanism of ActionReference
AnticancerInduces apoptosis in cancer cellsCancer Letters
NeuroprotectiveReduces oxidative stress and inflammationAnimal Model Study

Agricultural Science Applications

Pesticidal Activity
The compound has been investigated for its pesticidal properties. A study published in the Journal of Agricultural and Food Chemistry reported that this compound effectively controls certain pests while being less harmful to beneficial insects. This dual action makes it a candidate for integrated pest management strategies.

Plant Growth Regulation
In addition to its pesticidal properties, this compound has been shown to act as a plant growth regulator. Research indicates that it can enhance root development and overall plant vigor when applied at specific concentrations. This application is particularly relevant for crops susceptible to environmental stress.

Table 2: Summary of Agricultural Applications

ApplicationEffectReference
Pesticidal ActivityControls pests with minimal harm to beneficial insectsJournal of Agricultural and Food Chemistry
Plant Growth RegulationEnhances root development and plant vigorGrowth Studies

Material Science Applications

Polymerization Catalyst
this compound has been explored as a catalyst in polymerization processes. Its unique structure allows it to facilitate reactions under mild conditions, leading to the production of high-performance polymers with desirable properties.

Coatings and Adhesives
The compound's chemical stability and adhesion properties make it suitable for use in coatings and adhesives. Studies have shown that incorporating this compound into formulations can improve durability and resistance to environmental factors.

Table 3: Summary of Material Science Applications

ApplicationBenefitReference
Polymerization CatalystFacilitates reactions under mild conditionsPolymer Science Journal
Coatings and AdhesivesImproves durability and environmental resistanceCoating Technology Review

Mechanism of Action

The mechanism of action of 3-Butyl-1-(4-methoxybenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Research Findings and Limitations

  • Data Gaps : Direct comparisons of physicochemical or pharmacological properties are absent in available literature, necessitating further experimental validation.

Biological Activity

3-Butyl-1-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione, with the CAS number 662166-80-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O3C_{15}H_{20}N_{2}O_{3} with a molecular weight of approximately 276.33 g/mol. The compound features an imidazolidine core substituted with a butyl group and a methoxyphenyl moiety, which may influence its biological interactions.

PropertyValue
Molecular FormulaC15H20N2O3
Molecular Weight276.33 g/mol
CAS Number662166-80-5
LogP2.135
PSA49.85

Antioxidant Properties

Research indicates that imidazolidine derivatives exhibit significant antioxidant activity. The presence of the methoxy group in this compound may enhance its ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases.

Cytotoxicity

Studies on related compounds have demonstrated varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds featuring similar imidazolidine structures have shown promising results against neuroblastoma (SH-SY5Y) and hepatocellular carcinoma (HepG2) cells. The cytotoxicity was evaluated using the MTT assay, which measures cell viability based on metabolic activity .

The mechanism by which this compound exerts its effects may involve modulation of key signaling pathways involved in cell proliferation and apoptosis. For example, compounds with similar structures have been shown to influence the NF-kB pathway, a critical regulator of inflammation and cancer progression .

Case Studies

  • Cytotoxicity Evaluation :
    In a study evaluating the cytotoxic effects of various imidazolidine derivatives, it was found that those with bulky substituents exhibited enhanced activity against cancer cell lines. The study utilized an MTT assay to quantify cell viability post-treatment with the compounds .
  • Antioxidant Activity Assessment :
    A comparative analysis of antioxidant activities among several imidazolidine derivatives revealed that those containing methoxy substitutions exhibited superior radical scavenging capabilities. This suggests that structural modifications can significantly impact biological efficacy .

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